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Compound of Interest

Compound Name: C646

Cat. No.: B1668185 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The small molecule C646 is a potent and selective inhibitor of the histone acetyltransferases

(HATs) p300 and its paralog, CREB-binding protein (CBP). By competitively binding to the

acetyl-CoA binding site of p300/CBP, C646 effectively blocks the transfer of acetyl groups to

histone and non-histone protein substrates. This inhibitory action makes C646 a powerful tool

for dissecting the roles of p300/CBP-mediated acetylation in a multitude of cellular processes,

including gene transcription, cell cycle regulation, and signal transduction. This technical guide

provides a comprehensive overview of the use of C646 in cellular pathway investigation,

complete with quantitative data, detailed experimental protocols, and visualizations of key

signaling cascades.

Mechanism of Action and Cellular Effects
C646 exhibits a high affinity for the catalytic HAT domain of p300, with a reported Ki (inhibition

constant) of 400 nM in cell-free assays.[1][2] This selective inhibition of p300/CBP leads to a

reduction in the acetylation of various histone residues, including H3K18 and H3K27, as well as

non-histone proteins. The consequences of this reduced acetylation are context-dependent and

can include the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell

lines.[1]

Quantitative Data: C646 Activity Across Cell Lines
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The inhibitory effects of C646 on cell viability have been quantified across a range of cancer

cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell

type and the duration of treatment.

Cell Line Cancer Type IC50 (µM) Assay Conditions

A549
Non-Small Cell Lung

Carcinoma
~10-20

Radiosensitization

studies[3]

H460
Non-Small Cell Lung

Carcinoma
~10-20

Radiosensitization

studies[3]

H157
Non-Small Cell Lung

Carcinoma
~10-20

Radiosensitization

studies[3]

Kasumi-1
Acute Myeloid

Leukemia (AML)
~5-10 24h treatment[4]

SKNO-1
Acute Myeloid

Leukemia (AML)
~5-10 24h treatment[4]

LNCaP Prostate Cancer Not specified

Used at 10µM to

inhibit STAT3

acetylation[5]

SGC-7901 Gastric Cancer ~10-20 24h treatment[6]

MKN45 Gastric Cancer ~10-20 24h treatment[6]

MGC-803 Gastric Cancer ~10-20 24h treatment[6]

BGC-823 Gastric Cancer ~10-20 24h treatment[6]

KATO III Gastric Cancer ~10-20 24h treatment[6]

Key Cellular Pathways Modulated by C646
C646 has been instrumental in elucidating the role of p300/CBP in several critical signaling

pathways.

NF-κB Signaling Pathway
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The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity,

and cell survival. The transcriptional activity of the p65 subunit of NF-κB is enhanced by

p300/CBP-mediated acetylation. C646 treatment has been shown to reduce the expression of

pro-inflammatory genes by inhibiting this acetylation event.[7]

NF-κB signaling inhibition by C646.

STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a

crucial role in cell growth, proliferation, and differentiation. The acetylation of STAT3 by

p300/CBP is important for its transcriptional activity. C646 can be used to investigate the

consequences of inhibiting this post-translational modification.[5]
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STAT3 signaling inhibition by C646.

TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of

cellular processes, including cell growth, differentiation, and apoptosis. p300/CBP acts as a

transcriptional co-activator for Smad proteins, the key downstream effectors of the TGF-β

pathway. C646 can be utilized to probe the significance of Smad acetylation in TGF-β-mediated

gene expression.
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TGF-β signaling inhibition by C646.

Experimental Workflow for Investigating Protein
Acetylation with C646
A typical workflow for studying the impact of C646 on protein acetylation involves a series of

coordinated experiments.
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1. Cell Culture
(e.g., cancer cell line)

2. C646 Treatment
(dose-response and time-course)

3. Cell Viability Assay
(MTS/MTT) 4. Protein Extraction

7. Chromatin Immunoprecipitation (ChIP)
(histone acetylation at specific gene promoters)

8. Data Analysis and Interpretation

5. In vitro HAT Assay
(optional, for direct inhibition)

6. Western Blot Analysis
(target protein acetylation, e.g., Ac-H3K27)

Click to download full resolution via product page

Typical experimental workflow using C646.

Detailed Experimental Protocols
Histone Acetyltransferase (HAT) Assay (Radioactive)
This assay directly measures the inhibitory effect of C646 on p300 HAT activity.

Materials:

Recombinant p300 enzyme

Histone H3 or H4 peptide substrate

[¹⁴C]-Acetyl-CoA

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
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C646 (dissolved in DMSO)

SDS-PAGE gels and blotting apparatus

Phosphorimager

Procedure:

Prepare reaction mixtures in microcentrifuge tubes containing reaction buffer, histone peptide

substrate, and varying concentrations of C646 or DMSO (vehicle control).

Pre-incubate the mixtures at 30°C for 10 minutes.

Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

Incubate at 30°C for 30-60 minutes.

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the reaction products by SDS-PAGE.

Dry the gel and expose it to a phosphorimager screen.

Quantify the incorporation of [¹⁴C]-acetyl groups into the histone peptide to determine the

extent of inhibition by C646.[8][9]

Western Blot Analysis of Histone Acetylation
This protocol is for assessing the in-cell effect of C646 on the acetylation of a specific histone

mark, such as H3K27ac.

Materials:

Cells of interest

C646

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
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BCA protein assay kit

SDS-PAGE gels and blotting apparatus

Primary antibodies: anti-acetyl-H3K27 (or other modification of interest) and anti-total

Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells and allow them to adhere overnight.

Treat cells with various concentrations of C646 or DMSO for the desired time period.

Wash cells with ice-cold PBS and lyse them in lysis buffer.

Determine protein concentration using the BCA assay.

Prepare protein lysates for electrophoresis by adding Laemmli buffer and boiling.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the acetylated histone mark

overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.
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Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal

loading.[10]

Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if C646 treatment alters the acetylation of histones at specific

gene promoters.

Materials:

Cells of interest

C646

Formaldehyde (for cross-linking)

Glycine

Cell lysis and nuclear lysis buffers

Sonicator

Antibody against the acetylated histone of interest (e.g., anti-acetyl-H3K27)

Protein A/G magnetic beads

Wash buffers of increasing stringency

Elution buffer

Proteinase K and RNase A

DNA purification kit

qPCR primers for target gene promoters

Procedure:

Treat cells with C646 or DMSO.
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Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

Quench the cross-linking reaction with glycine.

Harvest and lyse the cells to isolate nuclei.

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

Pre-clear the chromatin with protein A/G beads.

Immunoprecipitate the chromatin overnight with an antibody against the acetylated histone

mark.

Capture the antibody-chromatin complexes with protein A/G beads.

Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-

specific binding.

Elute the chromatin from the beads.

Reverse the cross-links by heating in the presence of NaCl and treat with RNase A and

Proteinase K.

Purify the immunoprecipitated DNA.

Quantify the enrichment of specific promoter regions by qPCR using primers flanking the

region of interest.[11]

Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

after C646 treatment.

Materials:

Cells of interest

C646
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96-well plates

MTS reagent

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach

overnight.

Treat the cells with a serial dilution of C646 or DMSO (vehicle control) for the desired

incubation period (e.g., 24, 48, or 72 hours).

Add MTS reagent to each well according to the manufacturer's instructions.

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO-treated control cells to

determine the IC50 value of C646.[7][8]

Conclusion
C646 is an invaluable pharmacological tool for probing the intricate roles of p300/CBP-

mediated acetylation in cellular signaling. Its specificity and potent inhibitory activity allow for

the targeted investigation of pathways regulated by these critical co-activators. The

experimental protocols and pathway diagrams provided in this guide offer a solid foundation for

researchers to design and execute rigorous studies aimed at unraveling the complexities of

cellular acetylation and its implications in health and disease. As with any chemical probe,

careful experimental design, including appropriate controls and dose-response analyses, is

paramount for generating robust and reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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